molecular formula C19H19N3O4 B3467350 1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

Cat. No.: B3467350
M. Wt: 353.4 g/mol
InChI Key: HOOQAZOPFXVEJC-UHFFFAOYSA-N
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Description

1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a nitrobenzoyl group and a phenyl ethanone moiety

Preparation Methods

The synthesis of 1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with nitrobenzoyl and phenyl ethanone groups. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing large-scale reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(14-15-4-2-1-3-5-15)20-10-12-21(13-11-20)19(24)16-6-8-17(9-7-16)22(25)26/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOQAZOPFXVEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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